4-methyl-N-[4-(pyrrolidin-1-yl)benzyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
4-methyl-N-[4-(pyrrolidin-1-yl)benzyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative featuring a 4-(pyrrolidin-1-yl)benzyl substituent on the amide nitrogen and a pyrrole ring at the 2-position of the thiazole core. The synthesis of such compounds typically involves coupling substituted thiazole carboxylates with amines under standard coupling conditions, as demonstrated in analogous studies .
Properties
IUPAC Name |
4-methyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-15-18(26-20(22-15)24-12-4-5-13-24)19(25)21-14-16-6-8-17(9-7-16)23-10-2-3-11-23/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHBBEHFPVPQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-[4-(pyrrolidin-1-yl)benzyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 358.46 g/mol
The compound features a thiazole ring, a pyrrolidine moiety, and a carboxamide functional group, which contribute to its biological activity.
Antitumor Activity
Thiazole derivatives have been widely studied for their anticancer properties. The compound has shown promising results in various cancer cell lines:
| Cell Line | IC (µg/mL) | Mechanism of Action |
|---|---|---|
| A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | Induction of apoptosis via Bcl-2 inhibition |
| Jurkat (T-cell leukemia) | < 1.61 | Disruption of mitochondrial membrane potential |
The structure-activity relationship (SAR) studies indicate that the presence of the thiazole ring and specific substitutions on the phenyl ring enhance cytotoxic activity against these cell lines .
Anticonvulsant Activity
Research has indicated that thiazole compounds can exhibit anticonvulsant properties. In a study evaluating various thiazole derivatives, the compound demonstrated significant activity in preventing seizures in animal models:
| Compound | ED (mg/kg) | Activity |
|---|---|---|
| 4-methyl-N-[4-(pyrrolidin-1-yl)benzyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide | 15 | Protection against PTZ-induced seizures |
The anticonvulsant mechanism may involve modulation of GABAergic transmission or inhibition of excitatory neurotransmitter release .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed effective inhibition against various bacterial strains:
| Pathogen | MIC (µg/mL) | Control MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 3.12 | Ciprofloxacin: 2 |
| Escherichia coli | 12.5 | Ciprofloxacin: 2 |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents .
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of the compound against human cancer cell lines. The results showed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. This study highlights the potential use of this compound in targeted cancer therapies.
Case Study 2: Anticonvulsant Screening
In an animal model study, the compound was administered to assess its anticonvulsant effects. Results indicated a dose-dependent reduction in seizure frequency and severity, suggesting its potential application in managing epilepsy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 4-methyl-2-substituted thiazole-5-carboxamides. Below is a comparative analysis with structurally related derivatives:
Key Observations:
Amide Substituent Impact: The 4-(pyrrolidin-1-yl)benzyl group in the target compound introduces a bulky, electron-rich aromatic system. This contrasts with smaller amide substituents (e.g., pyridinyl in ), which may reduce steric hindrance but also limit hydrophobic interactions with target proteins.
Thiazole-2-Position Modifications :
- The 1H-pyrrol-1-yl group in the target compound provides a five-membered heteroaromatic ring, which may enhance hydrogen-bonding or van der Waals interactions compared to pyridinyl substituents (e.g., ).
Synthetic Accessibility :
- The synthesis of the target compound likely follows routes similar to those in , where ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates are hydrolyzed and coupled with amines. Pyrrolidine-containing benzylamines may require additional protection/deprotection steps.
Limitations in Current Data:
- No direct pharmacological data (e.g., IC₅₀, binding affinities) for the target compound are available in the provided evidence. Comparisons are extrapolated from structural analogs.
- Evidence gaps exist regarding metabolic stability, toxicity, or in vivo efficacy.
Q & A
(Basic) What are the common synthetic routes for synthesizing 4-methyl-N-[4-(pyrrolidin-1-yl)benzyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves:
- Thiazole core formation : Cyclocondensation of ethyl acetoacetate derivatives with thiourea or thioamides under basic conditions (e.g., K₂CO₃ in DMF) to form the 1,3-thiazole scaffold .
- Pyrrole and pyrrolidine substitution : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the 1H-pyrrol-1-yl and 4-(pyrrolidin-1-yl)benzyl groups. For example, 4-(pyrrolidin-1-yl)benzyl chloride may react with a pre-formed thiazole intermediate in the presence of a base .
- Carboxamide functionalization : Activation of the carboxylic acid (e.g., via HOBt/EDC coupling) followed by reaction with the benzylamine derivative .
Key intermediates include 5-(chloromethyl)-2-(1H-pyrrol-1-yl)thiazole derivatives and 4-(pyrrolidin-1-yl)benzylamine.
(Basic) What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 395.18) .
(Advanced) How can researchers optimize reaction conditions to improve yield and minimize side products?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (e.g., reflux vs. RT), solvent polarity (DMF vs. ethanol), and base stoichiometry (K₂CO₃ excess) .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., diazomethane generation) and reduce byproducts .
- Intermediate Stabilization : Protect unstable intermediates (e.g., carboxamide precursors) via in situ generation or low-temperature handling .
(Advanced) How can spectral data contradictions (e.g., NMR shifts) between experimental and theoretical models be resolved?
Methodological Answer:
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-31G(d) basis sets) to validate assignments. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Variable Temperature NMR : Probe dynamic effects (e.g., pyrrolidine ring puckering) by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., aromatic protons near δ 7.0–7.5 ppm) .
(Advanced) How should structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodological Answer:
- Core Modifications : Synthesize analogs with:
- Bioassay Design :
- Dose-response curves : Test IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets).
- Selectivity panels : Compare activity against related targets (e.g., mGluR5 vs. mGluR1) .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .
(Advanced) What computational strategies can predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., hydrogen bonds with thiazole nitrogen or carboxamide oxygen) .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
- Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities (ΔG < −8 kcal/mol suggests strong binding) .
(Advanced) How can conflicting bioactivity data across studies be systematically addressed?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values from kinase vs. GPCR screens) and normalize using Z-scores .
- Experimental Replication : Standardize protocols (e.g., cell line passage number, ATP concentration in kinase assays) .
- Proteomics Profiling : Use affinity pull-down assays to identify off-target interactions that may explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
